![molecular formula C20H26N2O B5553703 1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine](/img/structure/B5553703.png)
1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine and related compounds involves multiple steps including reactions that introduce the methoxybenzyl and methylbenzyl groups to the piperazine core. For instance, the synthesis of related 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines demonstrates the complexity and variability in the synthesis routes for such compounds (G. Mokrov et al., 2019). These processes typically involve reactions under controlled conditions to ensure the addition of specific functional groups.
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including 1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine, is crucial for their chemical behavior and potential applications. Studies on similar compounds, such as 1-(3,4-methylenedioxybenzyl)piperazine (MDBP), help in understanding the metabolic pathways and structural implications of substitutions on the piperazine ring (R. Staack, H. Maurer, 2004). These insights contribute to the overall understanding of the molecular framework and its impact on chemical and biological activities.
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, highlighting their reactive nature and the potential for functionalization. For example, the oxidative removal of the N-(4-methoxybenzyl) group on 2,5-piperazinediones with cerium(IV) diammonium nitrate showcases the chemical reactivity and the possibility to modify the molecular structure (M. Yamaura et al., 1985). Such reactions are fundamental in the development and synthesis of new compounds with desired properties.
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. While specific data on 1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine might not be readily available, studying closely related compounds provides valuable insights. For instance, the study of six 1-halobenzoyl-4-(2-methoxyphenyl)piperazines revealed significant insights into their supramolecular assembly and physical properties based on hydrogen-bonded formations (Chayanna Harish Chinthal et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other substances, stability under various conditions, and the potential for undergoing specific chemical transformations, are critical for understanding the behavior of piperazine derivatives. Analyzing compounds like 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine provides insights into the chemical versatility and the influence of substituents on the piperazine core's reactivity and binding affinity (Yingfang He et al., 2017).
Scientific Research Applications
Synthesis and Cardiotropic Activity
Researchers have synthesized a new group of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, investigating their relationship between the structure of the triazaalkane linker and cardiotropic activity. Among these, a compound exhibited statistically significant antiarrhythmic activity in aconitine and CaCl2 arrhythmia models, highlighting potential therapeutic applications in cardiovascular diseases (Mokrov et al., 2019).
Antimicrobial Activities
The synthesis of novel 1,2,4-triazole derivatives, including compounds utilizing methoxybenzyl piperazine, has demonstrated good to moderate antimicrobial activities against various test microorganisms. This research expands the potential of methoxybenzyl piperazine derivatives in developing new antimicrobial agents (Bektaş et al., 2010).
Metabolite Identification
A study on the metabolites of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride (KB-2796) in rats revealed the main pathways of biotransformation, including O-demethylation, N-dealkylation, and hydroxylation. This research provides insight into the metabolism of similar compounds, which is crucial for drug development and toxicological studies (Kawashima et al., 1991).
Bioactivity of Mannich Bases with Piperazines
A study synthesizing new Mannich bases with substituted piperazines, including methoxybenzyl piperazine derivatives, evaluated their cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Some compounds showed high potency, indicating their potential as leads for further drug development (Gul et al., 2019).
Hepatotoxicity Evaluation
An investigation into the hepatotoxicity of piperazine designer drugs, including those related to methoxybenzyl piperazine, highlighted the up-regulation of key enzymes of cholesterol and lipid biosynthesis. This study provides valuable information on the potential health risks associated with the consumption of such compounds (Arbo et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The study of piperazine derivatives is a rich field, with potential applications in areas such as medicinal chemistry, materials science, and more . The compound “1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine” could potentially be of interest in these areas, depending on its specific properties and activities.
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-17-4-3-5-19(14-17)16-22-12-10-21(11-13-22)15-18-6-8-20(23-2)9-7-18/h3-9,14H,10-13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKNSOCOAUANFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-4-(3-methylbenzyl)piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.